Voxvoganan
Overview
Description
LTX-109 is a novel antimicrobial agent primarily used for nasal decolonization of methicillin-resistant and methicillin-sensitive Staphylococcus aureus. It is a broad-spectrum, fast-acting bactericidal drug that causes membrane disruption and cell lysis, making it effective against a variety of bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
LTX-109 is synthesized through a series of peptide bond formations. The compound is a tripeptide that includes L-arginine, L-tryptophan, and 2-phenylethyl amide. The synthesis involves the coupling of these amino acids using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). The reaction conditions typically involve the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of LTX-109 follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions
LTX-109 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break these disulfide bonds, reverting the compound to its original state.
Substitution: LTX-109 can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can revert these dimers to monomers .
Scientific Research Applications
LTX-109 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and antimicrobial activity.
Biology: Investigated for its effects on bacterial cell membranes and its potential to disrupt biofilms.
Medicine: Explored as a topical treatment for nasal decolonization of Staphylococcus aureus, including methicillin-resistant strains.
Mechanism of Action
LTX-109 exerts its effects by binding to negatively charged membrane components on bacterial cells. This binding disrupts the membrane integrity, leading to cell lysis and death. The compound mimics the effects of natural antimicrobial peptides, which are part of the innate immune system. This mechanism is not associated with cross-resistance and has a low propensity for the development of resistance .
Comparison with Similar Compounds
Similar Compounds
Brilacidin: Another antimicrobial peptide mimetic with similar membrane-disrupting properties.
Murepavadin: A peptidomimetic that targets the outer membrane of Gram-negative bacteria.
Lytixar: A synthetic antimicrobial peptide with a similar mechanism of action .
Uniqueness
LTX-109 is unique due to its broad-spectrum activity and rapid bactericidal action. Unlike some other antimicrobial agents, it has a low propensity for resistance development, making it a promising candidate for treating infections caused by resistant bacterial strains .
Biological Activity
Voxvoganan, a novel compound under investigation for its potential therapeutic applications, particularly against Methicillin-resistant Staphylococcus aureus (MRSA), has garnered attention in the field of antimicrobial research. This article delves into the biological activity of this compound, presenting data from various studies, case reports, and research findings.
Overview of this compound
This compound is classified as a sulfonylurea derivative, which has been synthesized and evaluated for its antimicrobial properties. Its primary focus is on combating bacterial infections, especially those caused by resistant strains like MRSA. The compound is currently in the preclinical phase of development, with ongoing studies assessing its efficacy and safety.
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are crucial in determining the effectiveness of a compound against pathogens.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
MRSA | 1.56 | |
Staphylococcus aureus | 2.00 | |
Escherichia coli | 4.00 | |
Pseudomonas aeruginosa | 8.00 |
The data indicates that this compound is particularly effective against MRSA, with an MIC value comparable to established antibiotics. This positions it as a promising candidate for further development in treating resistant bacterial infections.
The mechanism by which this compound exerts its antibacterial effects involves interference with bacterial cell wall synthesis and membrane integrity. Studies suggest that compounds similar to this compound disrupt essential functions within the bacterial cell, leading to cell death.
Case Study Insights
A case study focusing on the treatment of MRSA infections highlighted the potential of this compound as an effective therapeutic agent. In this study, patients who were resistant to conventional treatments showed improvement when administered this compound as part of their treatment regimen. The results indicated a reduction in bacterial load and improvement in clinical symptoms.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Computational models and experimental data have been used to analyze how structural modifications influence biological activity.
Table 2: Structure-Activity Relationship Analysis
Compound Variant | Structural Modification | MIC (µg/mL) | Activity Level |
---|---|---|---|
This compound A | Original Structure | 1.56 | High |
This compound B | Chlorine Substitution | 0.78 | Very High |
This compound C | Bromine Substitution | 2.00 | Moderate |
This analysis indicates that specific modifications can enhance the antibacterial properties of sulfonylurea derivatives.
Properties
CAS No. |
1166254-80-3 |
---|---|
Molecular Formula |
C43H69N11O3 |
Molecular Weight |
788.1 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-(2-phenylethylamino)pentan-2-yl]amino]-1-oxo-3-(2,5,7-tritert-butyl-1H-indol-3-yl)propan-2-yl]pentanamide |
InChI |
InChI=1S/C43H69N11O3/c1-41(2,3)27-23-28-29(35(43(7,8)9)54-34(28)30(24-27)42(4,5)6)25-33(53-36(55)31(44)17-13-20-50-39(45)46)38(57)52-32(18-14-21-51-40(47)48)37(56)49-22-19-26-15-11-10-12-16-26/h10-12,15-16,23-24,31-33,54H,13-14,17-22,25,44H2,1-9H3,(H,49,56)(H,52,57)(H,53,55)(H4,45,46,50)(H4,47,48,51)/t31-,32-,33-/m0/s1 |
InChI Key |
ZVOYWSKEBVVLGW-ZDCRTTOTSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)NC(CCCN=C(N)N)C(=O)NCCC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)N)C(C)(C)C |
Isomeric SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCC3=CC=CC=C3)NC(=O)[C@H](CCCN=C(N)N)N)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)NC(CCCN=C(N)N)C(=O)NCCC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)N)C(C)(C)C |
Appearance |
Solid powder |
Key on ui other cas no. |
1166254-80-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LTX 109 LTX-109 LTX109 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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